![molecular formula C12H20N2O2 B15113709 6-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)morpholin-3-one](/img/structure/B15113709.png)
6-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)morpholin-3-one is an organic compound with a unique structure that combines a morpholine ring with an octahydrocyclopenta[c]pyrrole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)morpholin-3-one typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)morpholin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Octahydrocyclopenta[c]pyrrole: Shares the core structure but lacks the morpholine moiety.
Morpholin-3-one: Contains the morpholine ring but not the octahydrocyclopenta[c]pyrrole structure.
Uniqueness
6-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)morpholin-3-one is unique due to its combined structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C12H20N2O2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
6-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)morpholin-3-one |
InChI |
InChI=1S/C12H20N2O2/c15-12-8-16-11(4-13-12)7-14-5-9-2-1-3-10(9)6-14/h9-11H,1-8H2,(H,13,15) |
InChI Key |
LLBXNGHOJLNWBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2C1)CC3CNC(=O)CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.